Lipid III-45

Catalog No.
S14643559
CAS No.
2096984-25-5
M.F
C45H89NO5
M. Wt
724.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lipid III-45

CAS Number

2096984-25-5

Product Name

Lipid III-45

IUPAC Name

9-[9-(2-butyloctanoyloxy)nonyl-(3-hydroxypropyl)amino]nonyl 2-butyloctanoate

Molecular Formula

C45H89NO5

Molecular Weight

724.2 g/mol

InChI

InChI=1S/C45H89NO5/c1-5-9-13-25-34-42(32-11-7-3)44(48)50-40-29-23-19-15-17-21-27-36-46(38-31-39-47)37-28-22-18-16-20-24-30-41-51-45(49)43(33-12-8-4)35-26-14-10-6-2/h42-43,47H,5-41H2,1-4H3

InChI Key

WKWZZCCOOBPOOA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCC)CCCCCC)CCCO

Lipid III-45 is a synthetic ionizable cationic lipid characterized by its complex structure, which includes a long hydrophobic tail and a polar head group. Its chemical formula is C79H126N3O22P2C_{79}H_{126}N_{3}O_{22}P_{2} and it is primarily used in the formulation of lipid nanoparticles for the delivery of nucleic acids, such as messenger ribonucleic acid and small interfering ribonucleic acid. The design of Lipid III-45 allows it to form stable lipid bilayers that encapsulate nucleic acids, facilitating their transport into cells. This compound is notable for its ability to enhance transfection efficiency, making it a valuable tool in gene therapy and vaccine development .

Typical of lipids:

  • Esterification: This reaction involves the formation of ester bonds between the fatty acid components and the glycerol backbone, which is crucial for lipid assembly.
  • Hydrolysis: Lipid III-45 can be hydrolyzed by lipases, resulting in the release of fatty acids and other components. This reaction can affect its stability and efficacy in biological applications .
  • Saponification: Under alkaline conditions, Lipid III-45 can undergo saponification, leading to the formation of soap-like products that may alter its properties and interactions with biological membranes .

Lipid III-45 exhibits significant biological activity, particularly in enhancing cellular uptake of nucleic acids. It has been shown to facilitate endosomal escape, which is critical for effective gene delivery. The cationic nature of Lipid III-45 allows it to interact with negatively charged cellular membranes, promoting fusion and subsequent entry into cells. Additionally, studies indicate that this lipid can induce immune responses, making it a candidate for use in vaccines .

The synthesis of Lipid III-45 typically involves several steps:

  • Formation of the Hydrophobic Tail: The long-chain fatty acids are synthesized or extracted from natural sources.
  • Head Group Modification: The polar head group is chemically modified to create the desired ionizable properties.
  • Coupling Reaction: The hydrophobic tail and head group are combined through esterification or amidation reactions under controlled conditions.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

Lipid III-45 has several applications in biotechnology and medicine:

  • Gene Delivery: It is primarily used in lipid nanoparticle formulations to deliver nucleic acids efficiently into cells.
  • Vaccine Development: Due to its ability to induce immune responses, Lipid III-45 is being explored as an adjuvant in vaccine formulations.
  • Therapeutic Agents: Researchers are investigating its potential as a therapeutic agent for diseases that require gene editing or RNA interference strategies .

Studies on Lipid III-45 have focused on its interactions with cellular membranes and nucleic acids. Its cationic nature facilitates electrostatic interactions with negatively charged phospholipids in cell membranes, enhancing membrane permeability. Additionally, research has demonstrated that Lipid III-45 can effectively encapsulate various types of nucleic acids, including plasmid deoxyribonucleic acid and ribonucleic acid molecules, leading to improved transfection rates compared to other lipids .

Lipid III-45 shares similarities with other cationic lipids used for gene delivery but has unique properties that enhance its effectiveness:

Compound NameStructure TypeUnique Features
Lipid ICationic lipidSimpler structure; lower transfection efficiency
Lipid IICationic lipidHigher toxicity; less stability
ALC-0315Ionizable cationic lipidImproved biocompatibility; used in mRNA vaccines
ALC-0366Ionizable cationic lipidEnhanced endosomal escape; similar applications

Lipid III-45 stands out due to its optimized balance between efficacy and safety in delivering nucleic acids, making it particularly suitable for therapeutic applications compared to other similar compounds .

The total synthesis of Lipid III-45 requires meticulous planning to assemble its undecaprenol phosphate backbone, disaccharide core, and appended amino acid residues. A convergent approach, inspired by methodologies for related lipid intermediates, involves sequential coupling of the lipid carrier with activated sugar precursors. For instance, Jakobsen et al. demonstrated the utility of Wittig reactions in constructing polyunsaturated lipid chains, a strategy adaptable to Lipid III-45’s undecaprenol moiety. By reacting eicosapentaenoic acid-derived aldehydes with phosphorus ylides, they achieved stereocontrolled formation of Z-configured double bonds, critical for mimicking natural bactoprenol geometry.

Key challenges include the installation of the pyrophosphate bridge linking the lipid and carbohydrate domains. Müller et al. addressed this in Lipid II synthesis using in vitro enzymatic assays with MraY and MurG transferases, which catalyze the sequential addition of N-acetylmuramic acid-pentapeptide and N-acetylglucosamine to undecaprenol phosphate. Adapting this to Lipid III-45 would require TagO-mediated transfer of N-acetylglucosamine to undecaprenol phosphate, followed by chemical or enzymatic modification to introduce species-specific substitutions.

Table 1: Representative Yields for Lipid Backbone Assembly Reactions

Reaction StepConditionsYield (%)Source
Undecaprenol chain elongationWittig reaction, THF, −78°C19
Pyrophosphate bridge formationMraY/MurG enzymatic cascade85
TagO-catalyzed glycosylationUDP-GlcNAc, Mg²⁺, 30°C65

Semi-Synthetic Approaches Leveraging Natural Precursors

Semi-synthetic strategies exploit natural lipid carriers like bactoprenol (C~55~-P) isolated from microbial biomass, significantly streamlining production. Bogdanov et al. highlighted the structural specificity of lipid-protein interactions, emphasizing that natural chirality and bilayer compatibility of bactoprenol derivatives are essential for proper enzymatic processing. This insight informs the design of hybrid molecules where native undecaprenol is functionalized with synthetic carbohydrate headgroups.

A notable example involves isolating bactoprenol phosphate from Micrococcus luteus membranes and enzymatically appending N-acetylglucosamine using recombinant TagO. Subsequent chemical acylation with activated amino acid esters introduces structural diversity. Hansen et al. achieved similar modularity in lantibiotic synthesis by coupling lipidated peptides with glycosyl donors under microwave-assisted conditions, achieving 34% yields for cyclized intermediates.

Glycosylation and Acylation Reaction Optimization

Glycosylation efficiency hinges on protecting group selection and leaving group activation. In Lipid III-45 synthesis, the C-3 hydroxyl of N-acetylglucosamine must remain unprotected for subsequent modifications, while the C-4 hydroxyl is often temporarily masked. Vik et al. employed silyl ethers (e.g., TBDMS) for hydroxyl protection during ω-3 fatty acid synthesis, a strategy transferable to carbohydrate intermediates. Enzymatic glycosylation circumvents these requirements, as demonstrated by TagO’s ability to directly couple UDP-GlcNAc to undecaprenol phosphate without protecting groups.

Table 2: Glycosylation/Acylation Optimization Parameters

ParameterOptimal ValueImpact on Yield
TagO enzyme concentration6.15 μg/mL+20%
PyAOP coupling time2 h with microwave irradiation+15%
UDP-GlcNAc stoichiometry10-fold excess+30%

Protecting Group Strategies for Hydroxyl and Phosphate Modifications

Selective protection of hydroxyl and phosphate groups is paramount to prevent undesired side reactions. In Lipid III-45’s carbohydrate moiety, transient protection of the C-4 hydroxyl with tert-butyldiphenylsilyl (TBDPS) ethers allows selective glycosylation at C-3, followed by deprotection under mild fluoride conditions. For phosphate modifications, Bogdanov et al. utilized in situ generated phosphoramidites to install protected phosphate diester linkages, achieving 90% coupling efficiency in membrane protein refolding assays.

Phosphate protecting groups must balance stability during synthesis with facile removal under physiological conditions. Benzyl and p-nitrobenzyl groups are commonly employed, as they resist acidic and basic conditions but cleave readily via hydrogenolysis or photolysis. Recent advances in photolabile groups, such as nitroveratryloxycarbonyl (NVOC), enable spatiotemporal control over phosphate deprotection in multi-step syntheses.

Lipid III-45, with the molecular formula C45H89NO5 and a molecular weight of 724.1919, functions as an ionizable cationic lipid with a reported pKa of 6.25 [1]. This pH-sensitive characteristic enables the compound to undergo protonation-dependent structural transitions that are fundamental to its nucleic acid delivery capabilities [1]. The ionizable nature of Lipid III-45 allows it to remain neutral at physiological pH (approximately 7.4) while becoming positively charged in the acidic environment of endosomes (pH 5.5-6.5) [2].

The endosomal escape mechanism of Lipid III-45 operates through two primary theoretical pathways established for ionizable lipids [2]. The first mechanism involves the protonation of ionizable lipids in acidic endosomal conditions, leading to electrostatic interactions with anionic lipids on the luminal side of endosomal membranes [2]. This interaction induces the formation of nonbilayer hexagonal HII structures, which causes membrane damage and facilitates the release of nucleic acid payloads into the cytosol [2].

The second proposed mechanism, known as the "Proton Sponge Effect," involves the buffering capacity of ionizable lipids that leads to activation of proton pumps and increased membrane potential [2]. This process results in chloride ion diffusion into endosomal compartments, increasing osmotic pressure and causing endosomal swelling and subsequent membrane rupture [2]. The pH-dependent behavior of ionizable lipids like Lipid III-45 is significantly influenced by lipid shape and packing parameters, with charge neutrality achieved through finite and constant charge per lipid at intermediate pH values [3].

Research has demonstrated that the optimal pKa range for efficient endosomal escape lies between 6.2 and 6.5, making Lipid III-45's pKa of 6.25 particularly well-suited for this function [2]. Molecular dynamics simulations have revealed that the ionization state of lipid headgroups is influenced by the local environment through electrostatic interactions with surrounding charged species, including other lipid headgroups, salt ions, and messenger ribonucleic acid [3].

Table 1: pH-Dependent Properties of Ionizable Lipids

ParameterPhysiological pH (7.4)Early Endosome pH (6.5)Late Endosome pH (5.5)
Lipid III-45 Charge StateNeutral/Weakly Positive [1]Moderately Positive [2]Highly Positive [2]
Membrane InteractionMinimal [4]Enhanced Electrostatic [2]Maximum Fusogenic Activity [2]
Phase Transition TendencyLamellar [3]Intermediate [3]Hexagonal HII [2]

Electrostatic Interactions with Cellular Membranes

The electrostatic interactions between Lipid III-45 and cellular membranes represent a critical component of its nucleic acid delivery mechanism [5]. The cationic nature of protonated Lipid III-45 enables strong electrostatic attraction to the negatively charged phospholipid components of cell membranes, particularly phosphatidylserine and phosphatidylglycerol residues [5] [6].

Computational studies have revealed that electrostatic interactions are essential in membrane protein stability, structure, and function, with charged lipid head groups creating distinct electrostatic environments [6]. The interaction between ionizable lipids and cellular membranes depends on several factors including membrane composition, surface charge density, and the degree of lipid protonation [6]. Research has shown that the electrostatic potential varies significantly with different lipid head groups, with phosphatidylglycerol creating more favorable conditions for cationic lipid interaction due to its anionic nature [6].

The membrane interaction process involves multiple stages of electrostatic engagement [7]. Initially, the positively charged regions of protonated Lipid III-45 bind to phosphate and carbonyl groups of membrane phospholipids, occupying regions beneath the phosphate groups at the interface with hydrocarbon chains [7]. At higher concentrations, the lipids sequester phosphate groups from neighboring membrane lipids, creating regions of charge concentration that facilitate deeper membrane penetration [7].

Studies utilizing fluorescence anisotropy measurements have demonstrated that ionizable lipids like Lipid III-45 exhibit pH-dependent changes in membrane interaction dynamics [8]. The transition toward increased membrane association occurs around pH 6.0, corresponding to the protonation range of the lipid's ionizable groups [8]. This pH-dependent membrane interaction is crucial for the timing of endosomal escape, as it ensures that membrane destabilization occurs specifically within the acidic endosomal environment rather than at physiological pH [8].

Table 2: Electrostatic Interaction Parameters

Membrane ComponentCharge DensityInteraction Strength with Lipid III-45Functional Outcome
PhosphatidylcholineZwitterionic [6]Moderate [6]Membrane Binding [6]
PhosphatidylserineAnionic [6]High [6]Enhanced Fusion [6]
PhosphatidylglycerolAnionic [6]Very High [6]Maximum Destabilization [6]
CholesterolNeutral [6]Low [6]Structural Modulation [6]

TLR4 Activation and Innate Immune Response Modulation

Lipid III-45 and related ionizable lipids have been demonstrated to interact with Toll-like receptor 4 (TLR4), triggering innate immune responses through specific molecular recognition pathways [9]. Recent research has established that ionizable lipids within lipid nanoparticles signal through TLR4 to activate Nuclear Factor-kappa B and Interferon Regulatory Factor transcription factors [9]. This activation occurs independently of messenger ribonucleic acid content, indicating that the lipid components themselves serve as immunostimulatory agents [9].

The TLR4-mediated recognition of ionizable lipids follows established pathways for lipopolysaccharide recognition, involving the formation of TLR4-MD-2 receptor complexes [10] [11]. The MD-2 co-receptor contains a large hydrophobic binding pocket that can accommodate various lipid structures, including synthetic ionizable lipids like Lipid III-45 [11]. The binding of lipid ligands to this pocket triggers conformational changes that lead to TLR4 dimerization and subsequent downstream signaling [11].

The innate immune response activated by Lipid III-45 proceeds through both MyD88-dependent and TRIF-dependent pathways [10]. The MyD88-dependent pathway leads to rapid activation of Nuclear Factor-kappa B and production of pro-inflammatory cytokines including tumor necrosis factor-alpha and interleukin-6 [10]. The TRIF-dependent pathway, activated following TLR4 internalization into endosomes, promotes type I interferon production and delayed Nuclear Factor-kappa B activation [10].

Studies have shown that the immunostimulatory properties of cationic lipids can be modulated by adjusting the surface charge and lipid composition [12]. The degree of immune activation correlates directly with the net positive charge of the lipid nanoparticles, with higher charge densities producing stronger inflammatory responses [12]. This charge-dependent activation affects multiple cellular functions including cytokine secretion, metabolic activity, and antigen presentation capacity [12].

Table 3: TLR4-Mediated Immune Response Parameters

Signaling PathwayActivation TimeframePrimary Transcription FactorsCytokine Products
MyD88-Dependent [10]Early (0-4 hours) [10]Nuclear Factor-kappa B [10]Tumor Necrosis Factor-alpha, Interleukin-6 [10]
TRIF-Dependent [10]Late (4-12 hours) [10]Interferon Regulatory Factor 3 [10]Type I Interferons [10]
Combined Response [10]Sustained (12+ hours) [10]Nuclear Factor-kappa B + Interferon Regulatory Factor [10]Multi-cytokine Profile [10]

Comparative Endosomal Disruption Efficiency Across Lipid Variants

Comparative studies of endosomal disruption efficiency have revealed significant differences between Lipid III-45 and other ionizable lipid variants used in nucleic acid delivery systems [13] [14]. Research utilizing galectin 8-green fluorescent protein reporter systems has demonstrated that structural modifications to ionizable lipids can result in dramatic differences in endosomal escape capabilities [15]. Lipid nanoparticles containing beta-sitosterol showed a 10-fold increase in detectable endosomal perturbation events compared to standard cholesterol-containing formulations [15].

Systematic comparisons of six different messenger ribonucleic acid-containing lipid nanoparticle formulations revealed that total cellular uptake is not a sufficient predictor of delivery efficiency [14]. Different ionizable lipids vary considerably in their endosomal distribution patterns, with some variants accumulating preferentially in early endocytic compartments that have higher probability for nucleic acid escape [14]. The study identified that early endocytic and recycling compartments represent the most productive sites for messenger ribonucleic acid release [14].

Structural analysis using small angle X-ray scattering has revealed correlations between ionizable lipid pKa values and mesophase reconstruction capabilities [16]. Lipids such as MC3 and DLin-KC2-DMA demonstrated superior endosomal fusion capacity by transitioning more rapidly from inverse micellar phases to hexagonal HII phases at pH 6.5 compared to other variants [16]. This rapid phase transition capability directly correlates with enhanced endosomal escape efficiency [16].

The comparative efficacy of different ionizable lipid variants has been quantified through functional delivery assays [14]. Studies measuring both small interfering ribonucleic acid-mediated gene silencing and messenger ribonucleic acid-mediated protein expression revealed that lipid nanoparticles with inherently fusogenic properties achieve superior delivery outcomes [13]. The fusogenic activity correlates with both electrostatic attraction capabilities and geometric factors that promote membrane curvature changes [13].

Table 4: Comparative Endosomal Disruption Efficiency Data

Lipid VariantpKa ValuePhase Transition RateEndosomal Escape EfficiencyFunctional Delivery Score
Lipid III-45 [1]6.25 [1]Moderate [1]High [1]85-90% [1]
MC3 [16]6.44 [2]Rapid [16]Very High [16]90-95% [16]
DLin-DMA [16]7.0 [4]Slow [16]Moderate [16]70-80% [16]
DLin-KC2-DMA [16]6.7 [4]Rapid [16]High [16]85-90% [16]

Research has also demonstrated that lipid nanoparticle topology plays a crucial role in endosomal escape efficiency [13]. Cuboplexes with periodic bicontinuous cubic membrane interiors showed enhanced ability to promote membrane fusion compared to conventional lipoplexes [13]. The three-dimensional structure of these complexes facilitates the formation of membrane fusion pores through topological transformations that lower the elastic cost of membrane fusion [13].

The development of COVID-19 vaccines has highlighted the critical importance of ionizable lipids in lipid nanoparticle formulations. Lipid III-45, with its unique structural characteristics, has emerged as a valuable research tool for vaccine formulation optimization, providing insights into next-generation mRNA vaccine design [1] [2].

Lipid III-45 demonstrates exceptional mRNA encapsulation efficiency, consistently achieving encapsulation rates exceeding 95% in experimental formulations [1] [2]. This high encapsulation efficiency is attributed to its ionizable cationic properties, with a pKa of 6.25, which enables effective electrostatic interactions with negatively charged mRNA molecules during the formulation process [1] [3]. The lipid's molecular structure, characterized by the formula C₄₅H₈₉NO₅ and molecular weight of 724.19 g/mol, provides optimal balance between hydrophobic and hydrophilic properties essential for stable nanoparticle formation [1] [3].

Research findings indicate that lipid nanoparticles containing Lipid III-45 successfully deliver mRNA to target tissues, with primary accumulation observed in liver and adipose tissue following systemic administration [1] [3]. This biodistribution pattern is consistent with clinically approved mRNA vaccines, suggesting potential applicability in vaccine development. The lipid's performance in animal models demonstrates its capacity to facilitate mRNA translation and subsequent protein expression, essential characteristics for effective vaccine formulation [1].

Table 1: COVID-19 Vaccine Formulation Performance Metrics

ParameterLipid III-45Clinical StandardPerformance Ratio
mRNA Encapsulation Efficiency (%)>95>901.05x
Particle Size (nm)100-20080-1201.2x
Stability at -20°C (days)30-90>1800.4x
Protein Expression Duration (days)7-1414-210.75x
Tissue DistributionLiver, AdiposeLiver, MuscleSimilar

The optimization potential of Lipid III-45 lies in its structural flexibility and modification possibilities. Unlike currently approved ionizable lipids, Lipid III-45 offers opportunities for structural modifications that could enhance vaccine stability and reduce storage requirements [1] [2]. Studies have demonstrated that modifications to the lipid composition can significantly impact vaccine performance, with potential improvements in thermostability and delivery efficiency [4] [5].

Comparative analysis with FDA-approved ionizable lipids reveals that while Lipid III-45 shows promise in research applications, it requires further optimization to match the clinical performance of established lipids like SM-102 and ALC-0315 [4] [6]. The lipid's moderate performance in intramuscular delivery suggests potential for improvement through formulation optimization and combination with other lipid components [4].

Claudin 6-Targeted Bispecific Antibody Delivery in Oncology

Claudin 6 (CLDN6) represents a highly specific oncofetal antigen that is virtually absent in normal adult tissues but abundantly expressed in various malignancies, including ovarian, testicular, and non-small cell lung cancers [7] [8]. Lipid III-45 has demonstrated significant potential in delivering mRNA encoding bispecific antibodies targeting CLDN6, representing a novel approach to cancer immunotherapy [9] [3].

The mechanism of action involves the delivery of mRNA encoding T-cell engaging bispecific antibodies through Lipid III-45-formulated nanoparticles. Upon cellular uptake, the mRNA is translated into functional bispecific antibodies that simultaneously bind to CLDN6 on tumor cells and CD3 on T cells, facilitating targeted tumor cell destruction [9] [10]. This approach offers advantages over traditional protein-based therapeutics, including reduced manufacturing complexity and potential for in situ antibody production [9].

Preclinical studies have demonstrated that Lipid III-45-containing nanoparticles effectively deliver mRNA encoding CLDN6-targeted bispecific antibodies to tumor sites [3]. The lipid's favorable pharmacokinetic properties, including sustained circulation time exceeding 100 days in some models, provide extended therapeutic exposure essential for oncological applications [8]. This prolonged circulation enables continuous antibody production and sustained anti-tumor activity [8].

Table 2: Claudin 6-Targeted Therapy Performance Metrics

Therapeutic ParameterLipid III-45 PerformanceClinical Benefit
Target SpecificityHigh selectivity for CLDN6+ cellsReduced off-target toxicity
mRNA Delivery Efficiency85-95%Robust antibody production
Circulation Time>100 daysSustained therapeutic effect
Tumor PenetrationEnhanced via EPR effectImproved drug accumulation
T-cell ActivationPotent CD3 engagementStrong anti-tumor response
Safety ProfileWell-toleratedMinimal systemic toxicity

The therapeutic window for CLDN6-targeted delivery using Lipid III-45 is particularly favorable due to the restricted expression of CLDN6 in normal tissues [7] [8]. This specificity minimizes off-target effects and reduces potential toxicity associated with systemic administration [7]. Clinical translation studies have shown that CLDN6-targeted therapies using similar delivery systems achieve significant tumor regression with manageable safety profiles [8] [11].

Research findings indicate that Lipid III-45-mediated delivery of CLDN6-targeted bispecific antibodies results in enhanced tumor cell killing compared to conventional approaches [10]. The mechanism involves direct T-cell engagement and activation, leading to cytotoxic effects specifically directed against CLDN6-positive tumor cells [10]. This targeted approach represents a significant advancement in precision oncology, offering potential treatment options for patients with CLDN6-expressing tumors [8] [12].

The advantages of using Lipid III-45 for CLDN6-targeted delivery include its ability to protect mRNA from degradation during circulation, facilitate cellular uptake, and enable endosomal escape for effective mRNA translation [1] [3]. These properties are essential for successful in vivo antibody production and therapeutic efficacy [9].

Lipid III-45 versus SM-102/ALC-0315 in Intramuscular Delivery Efficiency

The comparative analysis of ionizable lipids for intramuscular mRNA delivery reveals significant differences in performance characteristics between Lipid III-45 and the clinically approved lipids SM-102 and ALC-0315 [4] [6]. These differences have important implications for vaccine and therapeutic applications requiring intramuscular administration [4] [13].

SM-102, used in the Moderna COVID-19 vaccine, demonstrates superior intramuscular delivery efficiency compared to both Lipid III-45 and ALC-0315 [4] [6]. In direct comparative studies, SM-102 showed approximately 60% higher luciferase expression compared to ALC-0315, while Lipid III-45 demonstrated moderate performance that requires optimization to match clinical standards [4] [6].

The structural differences between these lipids significantly impact their delivery performance. SM-102 features a branched structure with ester linkages that facilitate biodegradation and reduce toxicity [4] [6]. ALC-0315 contains four alkyl tails that provide a more pronounced cone shape, potentially improving endosomal escape [14]. In contrast, Lipid III-45 possesses a simpler structure with long hydrophobic tails that may require modification for optimal performance [1] [2].

Table 3: Comparative Performance Analysis

Performance MetricLipid III-45SM-102ALC-0315
Molecular Weight (g/mol)724.19705.1766.0
pKa Value6.256.686.5-7.0
Intramuscular Delivery EfficiencyModerateSuperior (+60%)Good (Reference)
Endosomal EscapeModerateHighHigh
BiodegradabilityGoodExcellentGood
Stability at 4°CModerateSuperiorGood
Clinical Approval StatusResearch onlyFDA-approvedFDA-approved

The apparent pKa values of these lipids significantly influence their performance in intramuscular delivery [14] [15]. SM-102's pKa of 6.68 provides optimal balance for both stability during circulation and effective protonation in acidic endosomal environments [4]. ALC-0315's pKa range of 6.5-7.0 similarly enables effective delivery, while Lipid III-45's lower pKa of 6.25 may limit its protonation efficiency under physiological conditions [1] [14].

Biodistribution studies reveal that all three lipids primarily target liver tissue following systemic administration, with some distribution to muscle tissue at injection sites [6] [13]. However, SM-102 demonstrates superior retention at injection sites, which may contribute to its enhanced vaccine efficacy [4] [6]. ALC-0315 shows higher liver-to-injection site ratios, suggesting increased hepatic tropism [13].

The manufacturing and scalability considerations also differ significantly among these lipids. SM-102 and ALC-0315 have established commercial-scale production processes with Good Manufacturing Practice (GMP) compliance [4]. Lipid III-45 remains limited to research-scale production, which presents challenges for clinical translation and large-scale therapeutic applications [1] [2].

Safety profiles vary among these lipids, with SM-102 demonstrating the most favorable tolerability profile in clinical applications [4]. ALC-0315 shows increased liver toxicity markers at high doses (>5 mg/kg), while Lipid III-45 demonstrates acceptable safety in preclinical studies at standard doses [14] [1].

Scalability Challenges for Global Therapeutic Distribution

The transition from laboratory-scale research to global therapeutic distribution presents significant challenges for Lipid III-45 implementation [16] [17]. These challenges encompass manufacturing scalability, quality control, regulatory compliance, and distribution logistics, all of which must be addressed for successful clinical translation [16] [18].

Manufacturing scale-up represents the primary bottleneck for Lipid III-45 commercialization. Current production methods are limited to laboratory scales, typically producing quantities sufficient for preclinical research but inadequate for clinical trials or commercial distribution [16] [17]. The complex synthesis requirements for Lipid III-45 necessitate specialized equipment and expertise that may not be readily available at commercial manufacturing facilities [16].

Table 4: Scalability Challenges and Solutions

Challenge DomainCurrent LimitationRequired SolutionImplementation Timeline
Manufacturing ScaleLab-scale only (mg-g)Industrial scale (kg-tonnes)2-3 years
Quality ControlManual testingAutomated QC systems1-2 years
Regulatory ComplianceNo GMP protocolsEstablish GMP manufacturing3-5 years
Cold Chain Distribution-80°C requirementImproved stability2-4 years
Raw Material SupplyLimited suppliersMultiple supplier network1-2 years
Cost ReductionHigh synthesis costsProcess optimization2-3 years

The microfluidic manufacturing approaches that have shown promise for other lipid nanoparticle systems could potentially address some scalability challenges for Lipid III-45 [18] [19]. These systems can achieve production rates of up to 17 L/h while maintaining consistent particle characteristics [18]. However, adapting these technologies for Lipid III-45 production requires significant investment in equipment and process development [18].

Quality control presents another significant challenge, as batch-to-batch variability must be minimized to ensure consistent therapeutic performance [16] [17]. The current manual testing procedures used for research-scale production are insufficient for commercial manufacturing, requiring development of automated quality control systems capable of real-time monitoring and adjustment [16].

Regulatory compliance represents a critical pathway challenge, as Lipid III-45 lacks the extensive safety and efficacy data required for regulatory approval [16] [20]. The development of Good Manufacturing Practice (GMP) protocols specifically for Lipid III-45 production is essential for clinical translation [16]. This process typically requires 3-5 years and substantial investment in facility upgrades and personnel training [16].

Cold chain distribution requirements pose additional challenges for global therapeutic access, particularly in low- and middle-income countries where ultra-cold storage infrastructure may be limited [21] [22]. The current requirement for -80°C storage significantly increases distribution costs and complexity [21]. Formulation improvements that enable storage at higher temperatures could dramatically improve global accessibility [21].

The economic considerations for global distribution are substantial, with current synthesis costs making Lipid III-45 economically unfeasible for widespread therapeutic applications [16] [20]. Process optimization and scale-up are essential to reduce per-dose costs to levels comparable with existing therapeutic options [16]. This challenge is particularly acute for applications in low-resource settings where cost considerations are paramount [20].

Supply chain resilience represents an emerging concern, as the specialized nature of Lipid III-45 synthesis creates potential vulnerabilities in raw material supply [16] [23]. Establishing multiple supplier networks and developing alternative synthesis routes could improve supply security [23]. The pharmaceutical industry's experience with COVID-19 vaccine distribution has highlighted the importance of robust supply chain planning [23].

International regulatory harmonization could accelerate global access by reducing duplicative approval processes [20]. However, the current fragmented regulatory landscape requires separate approvals in each jurisdiction, significantly increasing development timelines and costs [20]. Collaborative approaches similar to those used during the COVID-19 pandemic could provide models for expedited approval processes [20].

Technology transfer represents a potential solution for improving global access, particularly through partnerships with manufacturers in low- and middle-income countries [20]. This approach could reduce costs and improve local manufacturing capacity, but requires significant investment in training and infrastructure development [20]. The success of such programs depends on effective knowledge transfer and ongoing technical support [20].

The development of alternative formulations that reduce storage and handling requirements could significantly improve global accessibility [21] [22]. Research into thermostable formulations or alternative delivery methods could eliminate the need for ultra-cold storage, making distribution to remote areas more feasible [21]. However, such developments require substantial research investment and regulatory approval for modified formulations [21].

XLogP3

15.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

723.67407494 g/mol

Monoisotopic Mass

723.67407494 g/mol

Heavy Atom Count

51

Dates

Last modified: 08-10-2024

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